2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2,4,6-trimethylphenyl)acetamide
Description
The compound 2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.0²,⁶]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2,4,6-trimethylphenyl)acetamide is a complex tricyclic heterocyclic molecule featuring a pentazatricyclo[7.3.0.0²,⁶]dodeca-tetraene core. Key structural elements include:
- A 4-methoxyphenyl substituent at position 11 of the tricyclic system.
- An N-(2,4,6-trimethylphenyl)acetamide group at position 2.
Properties
Molecular Formula |
C25H24N6O3 |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C25H24N6O3/c1-15-11-16(2)23(17(3)12-15)26-22(32)14-31-25(33)29-9-10-30-21(24(29)28-31)13-20(27-30)18-5-7-19(34-4)8-6-18/h5-13H,14H2,1-4H3,(H,26,32) |
InChI Key |
QQKGMJHNYWHFQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)OC)C3=N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions, often starting from simpler aromatic precursors.
Functional Group Modifications: Introduction of the methoxyphenyl and trimethylphenyl groups can be achieved through electrophilic aromatic substitution reactions.
Acetamide Formation: The final step usually involves the formation of the acetamide group through amidation reactions, using reagents such as acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Conditions vary depending on the type of substitution, but may include the use of strong acids or bases, and solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as ligands for receptor studies.
Medicine
Medicinal chemistry applications include the investigation of this compound as a potential therapeutic agent. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its stability and functional group versatility.
Mechanism of Action
The mechanism by which 2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2,4,6-trimethylphenyl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural Differences
Core Heteroatom Composition :
- The target compound contains five nitrogen atoms in its tricyclic core, distinguishing it from analogs like the hexaazatricyclo compound in (six nitrogens) and thia-containing systems in (sulfur substitutions).
- The trioxatetracyclo system in replaces nitrogen with oxygen, likely altering solubility and hydrogen-bonding capacity.
Substituent Effects: The 2,4,6-trimethylphenyl group in the target compound enhances steric bulk compared to simpler phenyl or chlorophenyl substituents in . This may influence receptor binding or metabolic stability.
Functional Group Diversity :
Three-Dimensional Similarity Assessment
Using PubChem3D similarity metrics (shape similarity, ST; feature similarity, CT; combo similarity, ComboT) :
- Shape Similarity (ST) : The target compound likely shares high ST scores (≥0.8) with due to analogous tricyclic cores and substituent placement.
- Feature Similarity (CT) : The presence of methoxyphenyl and acetamide groups may yield CT scores ≥0.5 with , but lower scores with sulfur-containing analogs .
Research Implications
Pharmacological Potential: The target compound’s nitrogen-rich core aligns with kinase inhibitor scaffolds, but explicit activity requires validation.
Synthetic Challenges : The tricyclic system’s complexity may necessitate advanced methodologies, such as those described for hexaazatricyclo derivatives in .
Safety Considerations : Analogous compounds’ undefined toxicity profiles underscore the need for rigorous preclinical testing .
Biological Activity
The compound 2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2,4,6-trimethylphenyl)acetamide represents a complex chemical structure with potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure
The structural complexity of this compound is characterized by multiple rings and functional groups that may contribute to its biological effects. Its IUPAC name indicates the presence of a methoxyphenyl group and a pentazatricyclo framework, suggesting potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing the N-arylacetamide moiety have shown activity against various bacterial strains including Salmonella typhi and Bacillus subtilis . The mechanism often involves disruption of bacterial cell walls or inhibition of essential enzymes.
Anticancer Properties
Compounds featuring a phenoxy-N-arylacetamide scaffold have been reported to possess anticancer activities. Studies suggest that these compounds can induce apoptosis in cancer cells through various pathways including the inhibition of Bcl-2 proteins and modulation of cell cycle regulators . The specific compound under review has not been extensively tested in clinical settings but is hypothesized to share these properties based on structural similarities.
Anti-inflammatory Effects
Inflammation is a common underlying factor in many diseases. Compounds similar to the one discussed have shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators . This suggests that the compound could potentially be explored for therapeutic use in inflammatory conditions.
Enzyme Inhibition
The compound may act as an inhibitor for several enzymes relevant in metabolic pathways. For example, enzyme assays have demonstrated that related compounds inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission . This suggests potential applications in treating neurodegenerative diseases.
Case Studies
- Antibacterial Screening : A study evaluated a series of N-arylacetamides for their antibacterial activity against various strains. The results indicated moderate to strong activity against certain Gram-positive bacteria, supporting the potential use of similar compounds in antibiotic development .
- Anticancer Activity : In vitro studies demonstrated that related compounds could inhibit tumor growth in breast cancer cell lines by inducing apoptosis and cell cycle arrest . These findings warrant further investigation into the specific mechanisms employed by the compound under review.
- Enzyme Interaction Studies : Docking studies have been utilized to predict how this compound interacts with target enzymes like AChE and urease. These studies provide insights into binding affinities and potential inhibitory mechanisms .
Data Table: Summary of Biological Activities
| Activity Type | Evidence Level | Mechanism of Action |
|---|---|---|
| Antimicrobial | Moderate to Strong | Disruption of cell walls; enzyme inhibition |
| Anticancer | In vitro studies | Induction of apoptosis; modulation of cell cycle |
| Anti-inflammatory | Documented | Inhibition of cytokines; reduction of inflammatory mediators |
| Enzyme Inhibition | Confirmed | Binding to active sites; competitive inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
